Cyclopent-4-ene-1,2,3-trione
CAS No.: 15548-56-8
Cat. No.: VC21058038
Molecular Formula: C5H2O3
Molecular Weight: 110.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15548-56-8 |
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Molecular Formula | C5H2O3 |
Molecular Weight | 110.07 g/mol |
IUPAC Name | cyclopent-4-ene-1,2,3-trione |
Standard InChI | InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |
Standard InChI Key | GSGMKOPCDJFHEF-UHFFFAOYSA-N |
SMILES | C1=CC(=O)C(=O)C1=O |
Canonical SMILES | C1=CC(=O)C(=O)C1=O |
Introduction
Chemical Structure and Properties
Molecular Structure
Cyclopent-4-ene-1,2,3-trione consists of a five-membered ring with three carbonyl groups at positions 1, 2, and 3, and a carbon-carbon double bond between positions 4 and 5. The molecular formula is C5H2O3, reflecting its composition of five carbon atoms, two hydrogen atoms, and three oxygen atoms. The structural arrangement creates a planar system due to the sp2 hybridization of the carbon atoms involved in both the carbonyl groups and the double bond. This planarity influences its reactivity and interactions with other molecules through π-π stacking and other non-covalent interactions.
Physical Properties
The physical properties of cyclopent-4-ene-1,2,3-trione are summarized in the following table:
The compound's physical state at room temperature is generally a crystalline solid, although detailed information regarding its melting point and boiling point is limited in the available literature. Its solubility behavior follows trends typical of carbonyl-containing cyclic compounds, showing moderate solubility in polar organic solvents such as acetone, ethanol, and dimethylformamide.
Spectroscopic Data
Spectroscopic analysis of cyclopent-4-ene-1,2,3-trione reveals characteristic patterns that confirm its structure. In infrared (IR) spectroscopy, the compound displays strong absorption bands in the 1700-1800 cm⁻¹ region, corresponding to the C=O stretching vibrations of the three carbonyl groups. The slight differences in the carbonyl environments lead to distinct but closely spaced absorption peaks within this range.
Nuclear magnetic resonance (NMR) spectroscopy provides additional structural confirmation. In the ¹H NMR spectrum, the two vinylic protons at positions 4 and 5 typically appear as singlets or slightly split signals in the δ 6.5-7.5 ppm range. The ¹³C NMR spectrum displays signals for the carbonyl carbons at approximately δ 180-200 ppm, while the alkene carbons resonate at around δ 130-150 ppm.
Synthesis Methods
Cyclization of Diketones
One of the primary methods for synthesizing cyclopent-4-ene-1,2,3-trione involves the cyclization of appropriate diketone precursors. This approach typically employs a base-catalyzed intramolecular aldol condensation followed by oxidation to achieve the desired trione structure. The process begins with a diketone containing a suitable functional group that can participate in the cyclization reaction, creating the five-membered ring structure. Subsequent oxidation steps convert the cyclized intermediate to the final trione product.
Oxidation of Cyclopentene Derivatives
Another significant synthetic route involves the oxidation of cyclopentene derivatives. This method utilizes strong oxidizing agents to convert appropriately substituted cyclopentene compounds into the corresponding trione. The oxidation process must be carefully controlled to ensure selective formation of the three carbonyl groups while preserving the carbon-carbon double bond at the 4-position. Common oxidizing agents employed in this transformation include potassium permanganate under controlled conditions, selenium dioxide, or chromium-based oxidants.
Other Synthetic Routes
Alternative synthetic approaches have been developed to access cyclopent-4-ene-1,2,3-trione or its derivatives. These include:
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Ring contraction of six-membered cyclic precursors through appropriate rearrangement reactions
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Photochemical transformations of suitable precursors
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Metal-catalyzed coupling reactions followed by oxidation
While these methods are less commonly employed, they offer valuable alternatives when specific substitution patterns or isotopic labeling are required for specialized applications.
Chemical Reactivity
Reactions with Nucleophiles
The multiple carbonyl groups in cyclopent-4-ene-1,2,3-trione render it highly electrophilic and susceptible to nucleophilic attack. These reactions can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions. Common nucleophiles that react with this compound include amines, alcohols, thiols, and organometallic reagents. The product distribution often depends on factors such as steric hindrance, electronic effects, and the relative reactivity of the three carbonyl groups.
Of particular interest are reactions with bifunctional nucleophiles, which can lead to the formation of fused heterocyclic systems with potential applications in pharmaceutical chemistry. For instance, reactions with 1,2-diamines can yield pyrazine-fused derivatives, while 1,2-diols may form dioxolane-type structures.
Reduction Reactions
Reduction of cyclopent-4-ene-1,2,3-trione can be achieved using various reducing agents, resulting in products with different levels of reduction depending on the reagent and conditions employed. Selective reduction of one or more carbonyl groups can be accomplished using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation under controlled conditions.
The pattern of reduction is influenced by the relative reactivity of the three carbonyl groups, with factors such as steric accessibility and electronic effects playing important roles. Selective reduction strategies are particularly valuable for accessing partially reduced derivatives that serve as intermediates in the synthesis of more complex structures.
Other Transformations
Beyond nucleophilic additions and reductions, cyclopent-4-ene-1,2,3-trione participates in various other chemical transformations:
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Pericyclic reactions: The compound can serve as a dienophile in Diels-Alder reactions with appropriate dienes
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Photochemical reactions: Upon irradiation, it can undergo rearrangements or additions that access otherwise challenging structural motifs
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Metal coordination: The carbonyl groups can coordinate to metals, forming complexes with applications in catalysis and materials chemistry
These diverse reactivity patterns underscore the versatility of cyclopent-4-ene-1,2,3-trione as a synthetic building block in organic chemistry.
Applications
Organic Synthesis
Cyclopent-4-ene-1,2,3-trione serves as a valuable building block in organic synthesis due to its high reactivity and potential for functionalization. Its unique structure allows for the construction of more complex molecules through selective transformations of the carbonyl groups and the carbon-carbon double bond. The compound's electrophilic nature makes it particularly useful for introducing cyclopentane-based structural elements into larger molecular frameworks.
Several synthetic methodologies employ this compound as a key intermediate in the preparation of natural product analogs, heterocycles, and functionalized carbocycles. The ability to introduce three carbonyl groups in a single synthetic operation represents a significant advantage in multi-step synthetic sequences.
Materials Science
In materials science, cyclopent-4-ene-1,2,3-trione and its derivatives have found applications in the development of functional materials with specific electronic and optical properties. The compound's planar structure and π-electron system contribute to interesting electronic characteristics that can be harnessed in materials applications. Derivatives incorporating this structural motif have been explored for potential use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
The carbonyl groups also provide sites for further functionalization, enabling the creation of polymeric materials with tailored physical and chemical properties. These applications continue to expand as new derivatives and composites are developed based on this versatile structural platform.
Biological Activities
Antifungal Properties
Studies have indicated that certain derivatives of cyclopent-4-ene-1,2,3-trione exhibit antifungal properties. Structure-activity relationship analyses suggest that modifications to the basic cyclopentene structure can enhance antifungal efficacy. These investigations have revealed that specific substitution patterns on the cyclopentene ring can lead to compounds with activity against various fungal strains.
The mechanism of antifungal action is believed to involve interference with fungal cell membrane integrity or disruption of essential enzymatic processes. Continuing research aims to optimize these properties through rational molecular design and systematic screening approaches.
Other Biological Effects
Beyond antifungal activity, derivatives of cyclopent-4-ene-1,2,3-trione have demonstrated other biological effects that warrant further investigation. These include:
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Potential antibacterial activity against select bacterial strains
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Cytotoxic effects against certain cancer cell lines
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Enzyme inhibitory properties, particularly against enzymes containing nucleophilic active site residues
While much of this research remains in preliminary stages, the findings suggest promising directions for future development of therapeutic agents based on the cyclopent-4-ene-1,2,3-trione scaffold.
Related Derivatives
4,5-Dimethoxy Derivative
The 4,5-dimethoxy derivative of cyclopent-4-ene-1,2,3-trione represents an important structural variant with distinct chemical properties and reactivity patterns. This derivative, with molecular formula C7H6O5, features methoxy groups at positions 4 and 5 of the cyclopentene ring. The presence of these electron-donating substituents significantly modifies the electronic distribution within the molecule, affecting its reactivity toward various chemical transformations.
A synthesis reference for this derivative can be found in Tetrahedron Letters, 23, p. 361, 1982, indicating established methodologies for its preparation. The methoxy substituents provide additional sites for further functionalization, expanding the range of accessible structures based on this core framework.
4,5-Bis(dimethylamino) Derivative
Another significant derivative is 4,5-bis(dimethylamino)cyclopent-4-ene-1,2,3-trione, which contains dimethylamino groups at positions 4 and 5. This compound, with molecular formula C9H12N2O3 and molecular weight of 196.20300 g/mol, represents a nitrogen-functionalized variant of the parent structure. The incorporation of dimethylamino groups introduces basic sites into the molecule, dramatically altering its solubility, reactivity, and potential for coordination with metals or other electrophiles.
Future Research Directions
The continuing investigation of cyclopent-4-ene-1,2,3-trione and its derivatives offers several promising research directions. Further exploration of the compound's reactivity under various conditions will likely lead to the discovery of novel transformations and synthetic applications. Additionally, systematic structure-activity relationship studies of derivatives with potential biological activities could yield valuable leads for pharmaceutical development.
In materials science, the development of new functional materials based on cyclopent-4-ene-1,2,3-trione derivatives represents an exciting frontier. The unique electronic properties of these compounds, coupled with their capacity for further functionalization, position them as versatile building blocks for materials with tailored optical, electronic, and mechanical properties.
Computational studies of cyclopent-4-ene-1,2,3-trione and its derivatives would provide valuable insights into their electronic structure, reactivity patterns, and potential applications. Such studies could guide experimental efforts and accelerate the discovery of new applications for this interesting class of compounds.
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